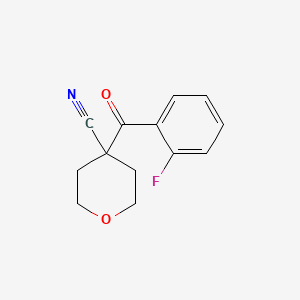

4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Description

4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a synthetic organic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a carbonitrile group and a 2-fluorobenzoyl moiety.

Properties

Molecular Formula |

C13H12FNO2 |

|---|---|

Molecular Weight |

233.24 g/mol |

IUPAC Name |

4-(2-fluorobenzoyl)oxane-4-carbonitrile |

InChI |

InChI=1S/C13H12FNO2/c14-11-4-2-1-3-10(11)12(16)13(9-15)5-7-17-8-6-13/h1-4H,5-8H2 |

InChI Key |

NIPSQBTVMJAFBL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(C#N)C(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 2-fluorobenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile has shown promise in various biological applications, particularly as a potential therapeutic agent. Its structural similarities to known pharmacophores suggest that it may exhibit significant biological activity.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures often act as inhibitors for key cancer-related pathways. For instance, derivatives of tetrahydro-pyrans have been studied for their anti-inflammatory and anticancer properties. The introduction of a fluorinated benzoyl group may enhance the compound's lipophilicity, improving its membrane permeability and biological activity .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating more complex molecules.

Reaction Pathways

- Nucleophilic Substitution : The cyano group can act as a leaving group, allowing for the introduction of various nucleophiles.

- Electrophilic Addition : The fluorinated aromatic ring can participate in electrophilic aromatic substitution reactions, facilitating the synthesis of diverse derivatives.

Materials Science

Due to its unique structural characteristics, 4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile may find applications in materials science, particularly in the development of novel polymers or coatings that require specific thermal or mechanical properties.

Drug Development

The compound's structural features make it a candidate for further development into pharmaceutical agents targeting specific diseases. The exploration of its derivatives could lead to new drugs with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbonitrile group may also play a role in binding to active sites of proteins, affecting their function.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Chlorophenyl derivatives (e.g., 4-chloro and 3-chloro) exhibit similar molecular weights but differ in decomposition hazards (e.g., HCl release in 4-chloro analog ). Fluorinated analogs (e.g., 2-fluorobenzoyl) may exhibit distinct electronic properties due to fluorine’s electronegativity.

- Synthesis : Method D (for o-tolyl derivative) achieves 76% yield, suggesting robustness for similar scaffolds .

CDK9 Inhibition (NVP-2)

- NVP-2 : A highly selective CDK9 inhibitor with a tetrahydro-2H-pyran-4-carbonitrile core. Demonstrates efficacy in relapsed/refractory peripheral T-cell lymphoma, supported by preliminary clinical responses .

- Mechanism : The pyran ring’s boat conformation (observed in analogs ) and substituent interactions (e.g., hydrogen bonding ) may enhance target binding.

Calcium Channel Modulation

Biological Activity

4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic organic compound characterized by its tetrahydropyran ring and a carbonitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer treatment.

- Molecular Formula: C₁₃H₁₂FNO₂

- Molecular Weight: 233.24 g/mol

- CAS Number: 1403564-37-3

The presence of the fluorinated benzoyl group enhances the compound's lipophilicity, which is crucial for improving blood-brain barrier penetration and overall biological activity .

Research indicates that compounds similar to 4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile exhibit significant biological activities, particularly as ligands for various receptors. Notably, preliminary studies suggest that this compound may selectively bind to cannabinoid receptors (CB1) and the translocator protein (TSPO), indicating potential therapeutic effects in pain management and neuroprotection .

Neuropharmacological Effects

The compound's structural features suggest it may influence neurotransmitter systems. For instance, similar compounds have shown potential as dual inhibitors of c-Met and VEGFR-2, which are important in cancer biology. The inhibition of these pathways can lead to reduced cell proliferation and improved therapeutic outcomes in cancer treatments .

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Target Receptors | IC50 Values (μM) | Notes |

|---|---|---|---|

| Compound A | CB1 | 0.15 | Neuroprotective effects |

| Compound B | c-Met/VEGFR-2 | 0.11 / 0.19 | Potent anticancer activity |

| 4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile | CB1, TSPO | TBD | Potential for pain management |

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile:

- Neuroprotective Studies : In vitro assays demonstrated that compounds with similar structures exhibited neuroprotective properties by modulating receptor activity related to neurodegenerative diseases .

- Cancer Research : A study focusing on dual c-Met/VEGFR-2 inhibitors highlighted the importance of structural modifications in enhancing biological activity against cancer cells . The findings suggest that the unique fluorinated moiety in 4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile could similarly enhance its anticancer properties.

- Binding Affinity Studies : Binding affinity assays indicated that compounds with a similar structure could effectively interact with cannabinoid receptors, suggesting therapeutic potential in managing chronic pain and other neurological disorders .

Q & A

Q. What synthetic methodologies are commonly employed for 4-(2-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile, and how are reaction conditions optimized?

The synthesis of tetrahydro-2H-pyran-4-carbonitrile derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling reactions. For example, similar compounds like JSH-150 (a CDK9 inhibitor) were synthesized using palladium-catalyzed cross-coupling reactions and optimized with inert atmospheres (e.g., nitrogen) and solvents like dimethyl sulfoxide (DMSO) . Key optimization parameters include:

- Temperature control : Elevated temperatures (80–120°C) for cyclization steps.

- Catalysts : Use of Pd(PPh₃)₄ for Suzuki-Miyaura couplings.

- Purification : Column chromatography and recrystallization to achieve >95% purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Characterization relies on:

Q. What safety protocols are essential when handling nitrile-containing compounds like this?

Nitriles require strict precautions due to potential toxicity:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via approved waste facilities .

Advanced Research Questions

Q. How can researchers evaluate the kinase selectivity profile of this compound?

Kinase selectivity is assessed via:

- Biochemical assays : Measure IC₅₀ values against a panel of kinases (e.g., CDK9, CDK2) using ATP competition assays .

- Cellular assays : Monitor phosphorylation levels of downstream targets (e.g., RNA polymerase II for CDK9 inhibition) .

- Structural modeling : Molecular docking to predict binding interactions with kinase active sites (e.g., using AutoDock Vina) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this chemical scaffold?

SAR studies involve:

- Substituent variation : Modifying the 2-fluorobenzoyl group to assess impact on potency and selectivity (e.g., replacing fluorine with chlorine or methyl groups) .

- Bioisosteric replacement : Testing carboxamide or carboxylic acid analogs to improve solubility .

- Data analysis : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate physicochemical properties (logP, PSA) with activity .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Standardized protocols : Replicate assays under identical conditions (e.g., cell line, passage number).

- Orthogonal validation : Confirm results using alternative methods (e.g., Western blotting alongside ELISA).

- Meta-analysis : Compare data across published studies to identify consensus trends .

Key Recommendations for Researchers

- Collaborative validation : Share compound samples with independent labs to verify activity.

- Toxicity screening : Conduct early-stage in vitro toxicity assays (e.g., hepatocyte viability).

- Data transparency : Publish raw datasets and assay conditions to facilitate reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.